molecular formula C15H20N2OS B13811674 4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo- CAS No. 66359-13-5

4-Imidazolidinone, 5-hexyl-3-phenyl-2-thioxo-

Cat. No.: B13811674
CAS No.: 66359-13-5
M. Wt: 276.4 g/mol
InChI Key: PVKFHMYHOHHPAJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pth-DL-alpha-aminocaprylic acid typically involves the reaction of DL-alpha-aminocaprylic acid with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, under mild conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Pth-DL-alpha-aminocaprylic acid may involve large-scale synthesis using automated systems. High-performance liquid chromatography (HPLC) is often employed for the purification process to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Pth-DL-alpha-aminocaprylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted phenylthiohydantoin derivatives .

Scientific Research Applications

Pth-DL-alpha-aminocaprylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pth-DL-alpha-aminocaprylic acid involves its interaction with specific molecular targets. The phenylthiohydantoin group can bind to active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The compound’s effects are mediated through its binding to proteins and enzymes, altering their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pth-DL-alpha-aminocaprylic acid is unique due to the presence of both the phenylthiohydantoin group and the aminocaprylic acid moiety. This combination imparts distinct chemical properties and biological activities, making it valuable for specific research applications .

Properties

CAS No.

66359-13-5

Molecular Formula

C15H20N2OS

Molecular Weight

276.4 g/mol

IUPAC Name

5-hexyl-3-phenyl-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C15H20N2OS/c1-2-3-4-8-11-13-14(18)17(15(19)16-13)12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3,(H,16,19)

InChI Key

PVKFHMYHOHHPAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C(=O)N(C(=S)N1)C2=CC=CC=C2

Origin of Product

United States

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